(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
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Description
(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO2 and its molecular weight is 153.61. The purity is usually 95%.
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Scientific Research Applications
DNA Duplex and Junction Stabilities : N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, synthesized from (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, was incorporated into oligodeoxynucleotides to form an intercalating nucleic acid (INA). This compound slightly destabilized INA-DNA duplexes while significantly destabilizing INA-RNA duplexes. It also improved the stabilization of a DNA three-way junction when inserted as a bulge (Filichev & Pedersen, 2003).
Glycosidase Inhibitory Activities : Derivatives of (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol, specifically 2‐(aminomethyl)‐5‐(hydroxymethyl)pyrrolidine‐3,4‐diol, showed notable inhibitory activities toward various glycosidases. The configuration of the pyrrolidine ring had a significant impact on glycosidase inhibition (Popowycz et al., 2004).
Cytotoxicity in Cell Lines : A pyrrolidine derivative, including the (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol structure, exhibited cytotoxicity against certain cell lines, indicating potential applicability in cancer research (Liu et al., 2011).
Synthesis of 1′-Aza-C-Nucleosides : The synthesis of pyrimidine 1′-aza-C-nucleosides from (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol for potential pharmaceutical applications was demonstrated. This process involved various chemical reactions, highlighting the compound's utility in nucleoside chemistry (Filichev & Pedersen, 2001).
Large-Scale Synthesis : Research on the large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol was conducted, emphasizing its importance as an intermediate for synthesizing various bioactive molecules. This process is key for pharmaceutical and chemical industries (Kotian et al., 2005).
Antiinflammatory Activities : Synthesis and evaluation of pyrrolidin-2-ones, including derivatives of (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol, showed potential antiinflammatory and analgesic properties. Some compounds in this class demonstrated equivalent antiinflammatory activities to existing drugs like indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).
Properties
IUPAC Name |
(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-4-1-5(8)2-6-4;/h4-8H,1-3H2;1H/t4-,5+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHDMWJWUWKOFE-JBUOLDKXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@H]1CO)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.